molecular formula C10H10BrIO2 B15221817 Ethyl 2-bromo-2-(4-iodophenyl)acetate CAS No. 15250-48-3

Ethyl 2-bromo-2-(4-iodophenyl)acetate

Cat. No.: B15221817
CAS No.: 15250-48-3
M. Wt: 368.99 g/mol
InChI Key: DNXZCOQTMKLDDL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H10BrIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-iodophenyl)acetate typically involves the esterification of 2-bromo-2-(4-iodophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Ethyl 2-bromo-2-(4-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . The presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic applications.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-2-(4-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.

Properties

CAS No.

15250-48-3

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 2-bromo-2-(4-iodophenyl)acetate

InChI

InChI=1S/C10H10BrIO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3

InChI Key

DNXZCOQTMKLDDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)Br

Origin of Product

United States

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